BenchChemオンラインストアへようこそ!

2-(2-(Piperazin-1-yl)ethoxy)acetonitrile

ADME prediction Medicinal chemistry Fragment-based drug design

2-(2-(Piperazin-1-yl)ethoxy)acetonitrile is the critical nitrile building block for cetirizine-class antihistamine synthesis. Unlike the amide (CAS 197968-56-2) and acid (CAS 197969-01-0), the nitrile is a masked carboxylic acid synthon enabling selective hydrolysis or reduction without protection/deprotection. Its lower TPSA (48.29 Ų), single H-bond donor, and higher LogP (-0.57) deliver superior passive permeability for CNS and intracellular targets. Procure this scaffold for PROTAC linker design, CCR5 antagonist SAR, and ANDA impurity profiling with full Certificates of Analysis.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
CAS No. 197968-59-5
Cat. No. B172336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Piperazin-1-yl)ethoxy)acetonitrile
CAS197968-59-5
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCOCC#N
InChIInChI=1S/C8H15N3O/c9-1-7-12-8-6-11-4-2-10-3-5-11/h10H,2-8H2
InChIKeyBOYYEFKLRCHMJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Piperazin-1-yl)ethoxy)acetonitrile (CAS 197968-59-5): Structural Identity and Core Properties for Procurement Specification


2-(2-(Piperazin-1-yl)ethoxy)acetonitrile (CAS 197968-59-5) is a piperazine-derived heterocyclic building block with molecular formula C8H15N3O and a molecular weight of 169.22 g/mol . The compound features a secondary amine within the piperazine ring, an ethoxy spacer, and a terminal nitrile group, yielding a topological polar surface area (TPSA) of 48.29 Ų and a calculated LogP of approximately -0.57 . It is supplied at research-grade purity (typically 98%) . Identified primarily as a key intermediate in the synthesis of cetirizine-class H1 antihistamines, it is also listed in screening collections for CCR5 antagonist programs and as a PROTAC linker building block [1][2].

Why Generic Substitution of 2-(2-(Piperazin-1-yl)ethoxy)acetonitrile with Amide or Acid Analogs Fails in Multistep Syntheses


The three closest structural analogs—2-(2-(piperazin-1-yl)ethoxy)acetamide (CAS 197968-56-2), 2-(2-(piperazin-1-yl)ethoxy)acetic acid (CAS 197969-01-0), and the parent piperazine—share the same ethoxy-piperazine scaffold but differ critically in the terminal functional group [1]. The nitrile in the target compound is a masked carboxylic acid synthon that can be selectively hydrolyzed to the amide or acid, or reduced to the corresponding amine, enabling divergent late-stage diversification that the amide and acid cannot recapitulate without additional protection/deprotection steps [2]. Physicochemical differences—including 20–28% lower TPSA, 1 fewer H-bond donor, and a 1.0–1.8 unit higher LogP than the amide and acid—also translate into distinct solubility, permeability, and chromatographic retention profiles that make these compounds non-interchangeable in both synthetic workflows and analytical reference standard applications [1].

Quantitative Differentiation Evidence for 2-(2-(Piperazin-1-yl)ethoxy)acetonitrile vs. In-Class Analogs


Lower Topological Polar Surface Area (TPSA) vs. Amide and Acid Analogs Predicts Superior Passive Membrane Permeability

The target compound exhibits a TPSA of 48.29 Ų, which is 28% lower than the acetamide analog (67.6–68.58 Ų) and 22% lower than the acetic acid analog (61.8 Ų) [1][2]. In ADME prediction models, a TPSA below 60 Ų is associated with good oral bioavailability, whereas values above 60 Ų predict progressively lower fractional absorption. The target compound falls below this threshold; the amide and acid do not [1].

ADME prediction Medicinal chemistry Fragment-based drug design

Reduced H-Bond Donor Count vs. Acetamide and Acetic Acid Analogs Enhances Ligand Efficiency Metrics

The target nitrile possesses a single H-bond donor (the piperazine NH), whereas both the acetamide analog (2 HBD: -NH2) and the acetic acid analog (2 HBD: -OH + piperazine NH) carry two H-bond donors . Each additional H-bond donor is estimated to reduce passive membrane permeability by approximately 0.5–1.0 log unit in Caco-2 assays (class-level inference from general medicinal chemistry principles). For fragment-based screening libraries, fewer HBDs correlate with higher hit rates against intracellular targets .

Ligand efficiency Fragment-based screening Permeability

Higher Lipophilicity (LogP) vs. Amide and Acid Analogs Improves Organic-Phase Extractability and Chromatographic Resolution

The target nitrile exhibits a calculated LogP of -0.57, which is 0.4–1.0 log unit higher than the acetic acid analog (LogP -1.02 to -0.74) and approximately 1.0 log unit higher than the acetamide analog (XLogP -1.6) . This increased lipophilicity translates into better retention on reversed-phase HPLC columns and more efficient liquid–liquid extraction during workup, as demonstrated in the patent literature where the nitrile intermediate is extracted with organic solvents prior to further derivatization [1].

Process chemistry Analytical method development Purification

Nitrile as a Divergent Synthetic Handle: One Intermediate Enables Three Downstream Functional Group Interconversion Pathways

The nitrile group in the target compound serves as a single, stable intermediate that can be selectively converted to three distinct functional groups: (i) hydrolysis to the primary amide (-CONH2), (ii) further hydrolysis to the carboxylic acid (-COOH), or (iii) reduction to the aminomethyl amine (-CH2NH2) [1]. The acetamide and acetic acid analogs cannot be reduced to the amine without prior conversion, and the acid cannot be directly converted to the amide without activation. The patent literature explicitly claims the -CN derivative as a key precursor for the synthesis of both 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid (cetirizine) and its bis(4-fluorophenyl)methyl analog [1].

Divergent synthesis Late-stage functionalization Cetirizine intermediate

Established Role as a Cetirizine Registration-Relevant Intermediate Provides Regulatory-Grade Traceability

The target compound is explicitly listed as an intermediate and process-related substance in the synthetic pathway to cetirizine dihydrochloride and levocetirizine dihydrochloride, as documented in the foundational U.S. Patent US6140501A (and corresponding EP 0927173 B1) [1][2]. Regulatory agencies expect comprehensive impurity profiling for ANDA/DMF submissions for cetirizine products; the target nitrile and its downstream derivatives (amide, acid) are among the expected process impurities requiring characterization and quantification [1][3]. The compound is commercially available from multiple suppliers as a characterized reference material for this purpose [3].

Pharmaceutical impurity profiling ANDA filing Reference standards

Quantitative Physicochemical Property Summary: Target Nitrile vs. Amide and Acid Comparators

A compilation of experimentally derived and calculated physicochemical properties across the three direct analogs is provided below. The target nitrile offers the lowest molecular weight (169.22 vs. 187.24–188.22), the lowest TPSA (48.29 vs. 61.8–68.58), the fewest H-bond donors (1 vs. 2), an intermediate LogP (-0.57 vs. -1.6 to -0.74), and the fewest rotatable bonds (4 vs. 5–6) [1][2][3]. Collectively, these values make the nitrile the most fragment-like, least polar, and most synthetically tractable member of this analog series .

Building block selection Physicochemical profiling Medicinal chemistry triage

Optimal Application Scenarios for 2-(2-(Piperazin-1-yl)ethoxy)acetonitrile Based on Quantitative Differentiation Evidence


Cetirizine and Levocetirizine API Process Intermediate Procurement for ANDA/DMF Filing

The target nitrile is a documented, patent-claimed intermediate in the synthesis of cetirizine and levocetirizine dihydrochloride [1]. QC and regulatory teams supporting ANDA submissions should procure this compound as an authenticated reference standard for process impurity identification, HPLC method validation, and stability-indicating assay development. The physicochemical differentiation from the corresponding amide and acid (lower TPSA, higher LogP) enables baseline chromatographic resolution under standard reversed-phase conditions . Multiple suppliers offer the compound at 98% purity with certificates of analysis suitable for regulatory submission support .

Fragment-Based Drug Discovery Library Construction Targeting Intracellular or CNS-Penetrant Targets

With a molecular weight of 169 Da, TPSA of 48 Ų, a single H-bond donor, and a calculated LogP of -0.57, the target nitrile occupies a favorable fragment property space that predicts good passive permeability and oral bioavailability potential [1]. In contrast, the amide and acid analogs exceed the TPSA >60 Ų threshold and carry additional HBDs that reduce their suitability for intracellular and CNS-targeted fragment libraries [1]. Procurement of the nitrile scaffold enables fragment growing from the secondary amine and nitrile positions with the flexibility to convert the nitrile to amide, acid, or amine later in the optimization cascade.

PROTAC Linker Design Requiring a Semi-Rigid Piperazine-Containing Connector with Tunable Polarity

Piperazine-containing linkers are increasingly favored in PROTAC design for their semi-rigid geometry, which can improve ternary complex formation and target degradation efficiency [1]. The target nitrile and its hydrolyzed acid derivative (CAS 197969-01-0) are both listed as PROTAC linker building blocks, with the nitrile providing the advantage of a neutral, less polar functional group that can be elaborated at either the piperazine nitrogen or the nitrile carbon . The lower TPSA and reduced HBD count of the nitrile vs. the acid may be advantageous when linker polarity needs to be minimized to maintain overall bRo5 drug-like properties of the final PROTAC construct [1].

CCR5 Antagonist Medicinal Chemistry Programs Requiring Piperazine-Ethoxy Scaffolds

Preliminary pharmacological screening literature identifies piperazine-ethoxy derivatives, including compounds incorporating the core scaffold of the target nitrile, as CCR5 receptor antagonists with potential applications in HIV, asthma, rheumatoid arthritis, and COPD [1]. For structure-activity relationship (SAR) exploration around this chemotype, the nitrile offers a versatile, low-MW starting point that can be rapidly diversified through N-alkylation of the piperazine or transformation of the nitrile. Researchers should procure the nitrile building block rather than pre-functionalized advanced intermediates to maximize synthetic degrees of freedom in SAR campaigns [1].

Quote Request

Request a Quote for 2-(2-(Piperazin-1-yl)ethoxy)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.